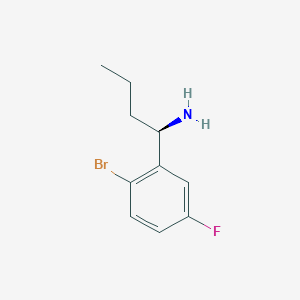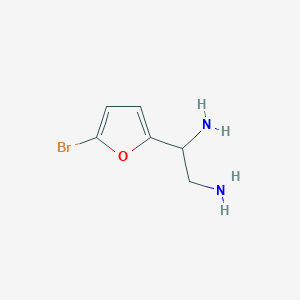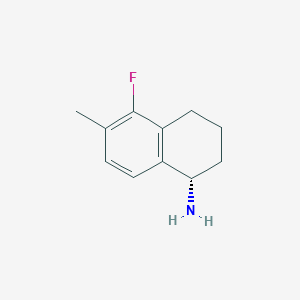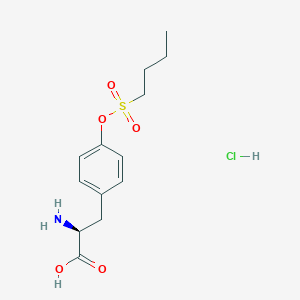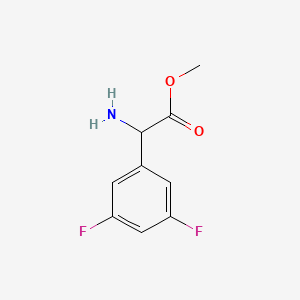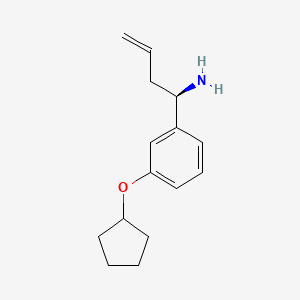
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine is an organic compound characterized by a cyclopentyloxy group attached to a phenyl ring, which is further connected to a butenylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine typically involves the following steps:
-
Formation of the Cyclopentyloxyphenyl Intermediate:
Starting Material: 3-Hydroxyphenyl compound.
Reaction: Alkylation with cyclopentyl bromide in the presence of a base such as potassium carbonate.
Conditions: Solvent like dimethylformamide (DMF) at elevated temperatures.
-
Attachment of the Butenylamine Chain:
Intermediate: 3-Cyclopentyloxyphenyl compound.
Reaction: Heck coupling with a butenylamine derivative.
Catalyst: Palladium(II) acetate with a phosphine ligand.
Conditions: Solvent like acetonitrile, under an inert atmosphere.
Industrial Production Methods: For large-scale production, the process may be optimized to include:
Continuous Flow Synthesis: Enhancing reaction efficiency and yield.
Automated Catalytic Systems: Ensuring consistent product quality and reducing production costs.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the double bond in the butenyl chain, converting it to a saturated amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.
Major Products:
Oxidation: Formation of N-oxides or imines.
Reduction: Formation of saturated amines.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential ligand in catalytic systems due to its unique structure.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes, making it a candidate for drug development.
Receptor Binding: Studied for its interaction with various biological receptors.
Medicine:
Pharmaceutical Development: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry:
Material Science: Utilized in the development of novel materials with specific electronic or mechanical properties.
Mecanismo De Acción
The mechanism by which (1R)-1-(3-Cyclopentyloxyphenyl)but-3-enylamine exerts its effects involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as neurotransmission or metabolic regulation.
Comparación Con Compuestos Similares
(1R)-1-(3-Methoxyphenyl)but-3-enylamine: Similar structure but with a methoxy group instead of a cyclopentyloxy group.
(1R)-1-(3-Ethoxyphenyl)but-3-enylamine: Contains an ethoxy group, offering different steric and electronic properties.
Uniqueness:
Steric Effects: The cyclopentyloxy group provides unique steric hindrance, influencing the compound’s reactivity and binding properties.
Electronic Effects: The electron-donating nature of the cyclopentyloxy group can affect the compound’s chemical behavior, making it distinct from its methoxy and ethoxy analogs.
Propiedades
Fórmula molecular |
C15H21NO |
|---|---|
Peso molecular |
231.33 g/mol |
Nombre IUPAC |
(1R)-1-(3-cyclopentyloxyphenyl)but-3-en-1-amine |
InChI |
InChI=1S/C15H21NO/c1-2-6-15(16)12-7-5-10-14(11-12)17-13-8-3-4-9-13/h2,5,7,10-11,13,15H,1,3-4,6,8-9,16H2/t15-/m1/s1 |
Clave InChI |
UVIJLKYLAQKBKE-OAHLLOKOSA-N |
SMILES isomérico |
C=CC[C@H](C1=CC(=CC=C1)OC2CCCC2)N |
SMILES canónico |
C=CCC(C1=CC(=CC=C1)OC2CCCC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


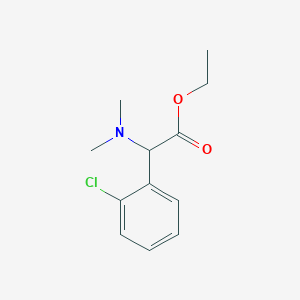
![Methyl (R)-1'-methyl-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045203.png)
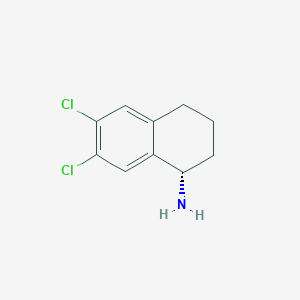
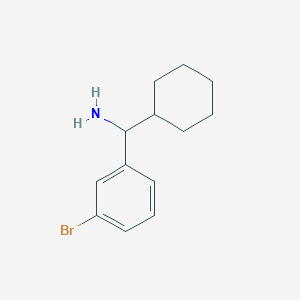
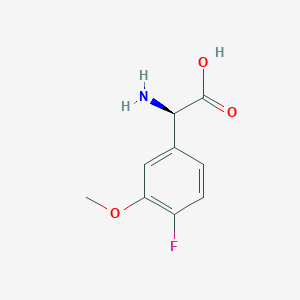
![Methyl (R)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13045238.png)
![6-Chloro-1-methylpyrido[2,3-E]pyrrolo[1,2-A]pyrazine](/img/structure/B13045239.png)
![N,N-dimethyl-4-[(2S)-pyrrolidin-2-yl]aniline](/img/structure/B13045242.png)
